molecular formula C17H20N2O2 B1317907 N-(3-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide CAS No. 953909-00-7

N-(3-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide

Cat. No.: B1317907
CAS No.: 953909-00-7
M. Wt: 284.35 g/mol
InChI Key: HVZKSZLLCKAMDF-UHFFFAOYSA-N
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Description

N-(3-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide is a useful research compound. Its molecular formula is C17H20N2O2 and its molecular weight is 284.35 g/mol. The purity is usually 95%.
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Scientific Research Applications

Potential Pesticide Applications

  • Studies have characterized N-derivatives of similar phenoxyacetamide compounds by X-ray powder diffraction, highlighting their potential as pesticides. These studies provide experimental data on peak positions, intensities, and unit-cell parameters, suggesting applications in developing new pesticide formulas (E. Olszewska, B. Tarasiuk, S. Pikus, 2011).

Anticancer Applications

  • Another research effort synthesized a compound with a structure closely related to N-(3-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide, aiming to explore its anticancer activity. The study utilized in silico modeling to target the VEGFr receptor, showing potential applications in anticancer drug development (Gopal Sharma et al., 2018).

Structural Analysis

  • Research on the crystal structure of compounds similar to this compound reveals insights into their molecular conformations. Such studies are crucial for understanding the interactions and stability of these compounds, which may inform their applications in various scientific domains (B. Gowda, I. Svoboda, H. Fuess, 2007).

Analgesic Properties

  • There's research into related capsaicinoids indicating the structural determination of compounds with analgesic properties. Understanding the molecular structure and intermolecular interactions can guide the development of new analgesic drugs (N. Park et al., 1995).

Properties

IUPAC Name

N-(3-amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-11-7-8-14(9-12(11)2)21-10-17(20)19-16-6-4-5-15(18)13(16)3/h4-9H,10,18H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZKSZLLCKAMDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC(=C2C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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